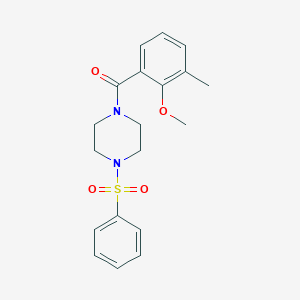
1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine, also known as MMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine is complex and not yet fully understood. However, it is believed that this compound acts by binding to specific receptors in the brain and other tissues, leading to the modulation of various signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for researchers in a variety of fields. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in any experiments involving this compound.
Orientations Futures
There are many potential future directions for research involving 1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine, including further studies of its mechanisms of action, its potential therapeutic applications, and its interactions with other drugs and compounds. Additionally, researchers may explore the use of this compound as a tool for studying the role of specific receptors and signaling pathways in various diseases and physiological processes.
In conclusion, this compound is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. While further research is needed to fully understand its mechanisms of action and potential therapeutic applications, this compound holds great promise as a tool for advancing our understanding of various diseases and physiological processes.
Applications De Recherche Scientifique
1-(2-methoxy-3-methylbenzoyl)-4-(phenylsulfonyl)piperazine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent for a range of diseases. This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methoxy-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-7-6-10-17(18(15)25-2)19(22)20-11-13-21(14-12-20)26(23,24)16-8-4-3-5-9-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSIHANCUKQBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)

amine hydrochloride](/img/structure/B4405373.png)
![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)

![5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)

![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)